10-Undecenylphosphonic acid

Vue d'ensemble

Description

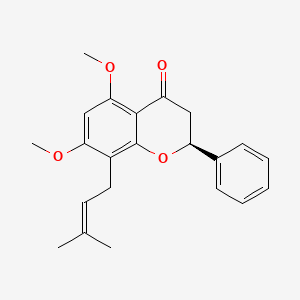

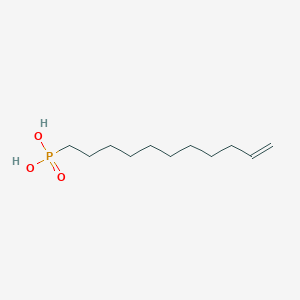

10-Undecenylphosphonic acid is a coupling agent used as a promoter for vinyl-addition . It specifically reacts with azide functions to form the corresponding 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition .

Synthesis Analysis

The synthesis of phosphonic acid from diphenyl phosphonates can be prepared under acidic conditions . It can also be achieved in the presence of Adam’s catalyst (PtO2) and hydrogen . The 10-Undecenylphosphonic acid specifically reacts with azide functions to form the corresponding 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition .Molecular Structure Analysis

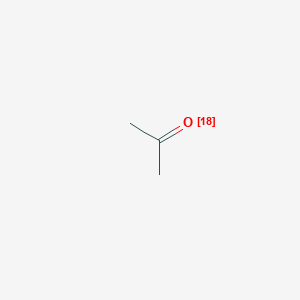

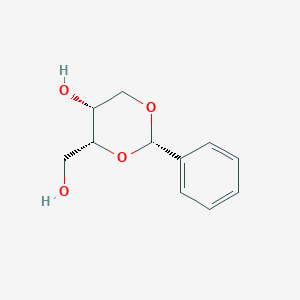

The molecular weight of 10-Undecenylphosphonic acid is 232.26 . The empirical formula is C11H21O3P . The structure of self-assembled undecenyl phosphonic acid layers developed on different stainless steel surfaces has been studied .Chemical Reactions Analysis

The phosphonic acid functional group, which is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom, is employed for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties .Physical And Chemical Properties Analysis

10-Undecenylphosphonic acid is a solid substance . It has a shelf life of 3 years under the recommended conditions . The color of 10-Undecenylphosphonic acid is white .Applications De Recherche Scientifique

Self-Assembly & Contact Printing

10-Undecenylphosphonic acid is used in self-assembly and contact printing . This process involves the formation of ordered structures through the interaction of various components. The self-assembled structures can be used in a variety of applications, including the fabrication of nanoscale devices and materials .

Click Chemistry

This compound is used as a coupling agent in click chemistry . It specifically reacts with azide functions to form the corresponding 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition . Click chemistry is a powerful tool for creating complex molecular structures in a modular fashion, and it’s widely used in drug discovery, materials science, and bioconjugation .

Surface Treatment

10-Undecenylphosphonic acid is used in the surface treatment of different stainless steel surfaces . The self-assembled molecular layer formed from undecenyl phosphonic acid can decrease the degree of undesirable corrosion . The influence of the metal composition, layer-forming conditions, and post-heat treatment was documented by wettability measurements as well as surface roughness parameters .

Promoter for Vinyl-Addition

This compound is used as a promoter for vinyl-addition . In this context, it acts as a coupling agent, facilitating the addition of vinyl groups to other molecules . This can be particularly useful in the synthesis of polymers and other large, complex molecules .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that this compound is a coupling agent that specifically reacts with azide functions .

Mode of Action

10-Undecenylphosphonic acid interacts with its targets through a process known as “Click Chemistry”. This involves the formation of a 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition . This reaction is highly selective and efficient, making it a valuable tool in chemical synthesis and drug discovery.

Propriétés

IUPAC Name |

undec-10-enylphosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23O3P/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2H,1,3-11H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJBCYGYPMSTBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620576 | |

| Record name | Undec-10-en-1-ylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Undecenylphosphonic acid | |

CAS RN |

867258-92-2 | |

| Record name | Undec-10-en-1-ylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.